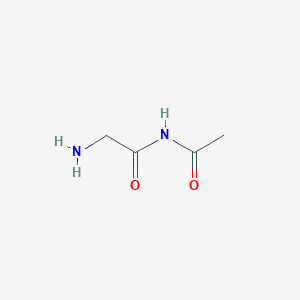
N-acetyl-2-aminoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-2-aminoacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to the nitrogen atom of 2-aminoacetamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-acetyl-2-aminoacetamide can be synthesized through several methods. One common approach involves the acetylation of 2-aminoacetamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale acetylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure uniformity and high yield. The product is then purified through crystallization or distillation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-acetyl-2-aminoacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to produce acetic acid and 2-aminoacetamide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Acetic acid, 2-aminoacetamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-acetyl-2-aminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-acetyl-2-aminoacetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. This modification can influence various biochemical pathways and cellular processes, leading to the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
N-acetylglucosamine: A derivative of glucose with an acetyl group attached to the nitrogen atom.
N-acetylcysteine: An acetylated form of the amino acid cysteine.
N-acetylmethionine: An acetylated form of the amino acid methionine.
Uniqueness: N-acetyl-2-aminoacetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets
Eigenschaften
Molekularformel |
C4H8N2O2 |
|---|---|
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
N-acetyl-2-aminoacetamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)2-5/h2,5H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
UUBCNZXOFCAIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12106414.png)
![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
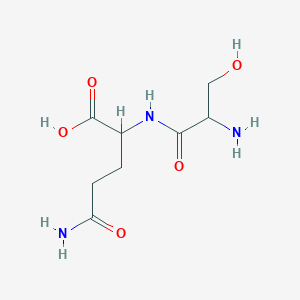

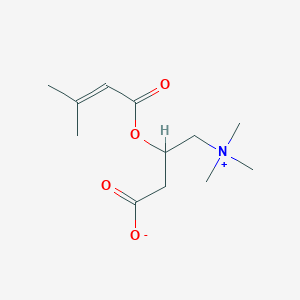

![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)


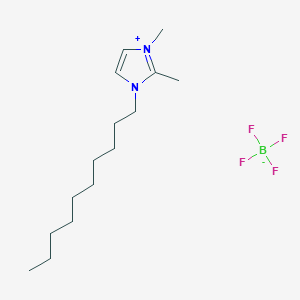

![Bicyclo[2.2.1]heptane-2,5-diol, 2-methyl-(9CI)](/img/structure/B12106494.png)
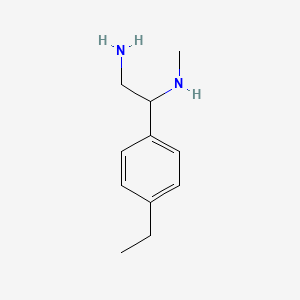
![[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)
